Methyl 2-(1,3-benzoxazol-2-yl)benzoate
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Overview
Description
Methyl 2-(benzo[d]oxazol-2-yl)benzoate is a chemical compound belonging to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing both nitrogen and oxygen atoms in a five-membered ring structure. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(benzo[d]oxazol-2-yl)benzoate typically involves the reaction of 2-aminobenzoic acid with methyl benzoate in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the benzoxazole ring .
Industrial Production Methods
Industrial production of Methyl 2-(benzo[d]oxazol-2-yl)benzoate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(benzo[d]oxazol-2-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted benzoxazoles.
Scientific Research Applications
Methyl 2-(benzo[d]oxazol-2-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of Methyl 2-(benzo[d]oxazol-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity is attributed to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-(benzo[d]oxazol-2-yl)aniline
- 2-(benzo[d]oxazol-2-yl)phenol
- 2-(benzo[d]oxazol-2-yl)benzoic acid
Uniqueness
Methyl 2-(benzo[d]oxazol-2-yl)benzoate stands out due to its unique ester functional group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and enhances its potential for various applications in medicinal chemistry and material science .
Biological Activity
Methyl 2-(1,3-benzoxazol-2-yl)benzoate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, focusing on its anticancer, antimicrobial, and other therapeutic potentials.
Chemical Structure and Properties
This compound is characterized by the presence of a benzoxazole moiety, which is known for its ability to interact with various biological targets. The compound's structure can be represented as follows:
The benzoxazole ring contributes to its unique chemical properties, enhancing its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, leading to the inhibition of their activity. This mechanism is crucial in various therapeutic applications:
- Anticancer Activity : The compound has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. This effect is particularly noted in studies involving breast cancer (MCF-7) and lung cancer (A549) cell lines .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits selective antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and antifungal activity against Candida albicans .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Study 1: Anticancer Effects
In a study examining the anticancer effects of this compound, researchers found that the compound significantly reduced cell viability in MCF-7 breast cancer cells. The study utilized various concentrations of the compound over a 48-hour period, revealing a dose-dependent response in cell death, attributed to the activation of apoptotic pathways.
Case Study 2: Antimicrobial Properties
Another investigation assessed the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that while the compound displayed moderate antibacterial activity against Bacillus subtilis, it was notably effective against fungal pathogens like Candida albicans, suggesting potential for development as an antifungal agent .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight that modifications on the benzoxazole ring can significantly influence the compound's biological activity. For instance:
- Substituents on the benzoxazole ring : Electron-donating groups enhance anticancer activity.
- Positioning of functional groups : The location of substituents plays a critical role in antimicrobial effectiveness.
These findings underscore the importance of molecular design in optimizing the therapeutic potential of benzoxazole derivatives.
Properties
CAS No. |
92533-24-9 |
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Molecular Formula |
C15H11NO3 |
Molecular Weight |
253.25 g/mol |
IUPAC Name |
methyl 2-(1,3-benzoxazol-2-yl)benzoate |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)11-7-3-2-6-10(11)14-16-12-8-4-5-9-13(12)19-14/h2-9H,1H3 |
InChI Key |
PHKPCKWEJMZZIF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1C2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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